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Compound of Interest

Compound Name: 2'-Fluoro-4'-methylacetophenone

Cat. No.: B1303439 Get Quote

This technical guide provides a comprehensive overview of 4-Acetyl-3-fluorotoluene, a key

intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The document

is intended for researchers, scientists, and professionals in the field of drug development and

organic synthesis.

Chemical Structure and Properties
4-Acetyl-3-fluorotoluene, systematically named 1-(2-fluoro-4-methylphenyl)ethanone, is an

aromatic ketone with a fluorine atom and a methyl group substituted on the benzene ring.

Table 1: Chemical and Physical Properties of 4-Acetyl-3-fluorotoluene
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Property Value Source

IUPAC Name
1-(2-fluoro-4-

methylphenyl)ethanone
N/A

CAS Number 130032-05-2 N/A

Molecular Formula C₉H₉FO [1]

Molecular Weight 152.17 g/mol [1]

Appearance
Colorless to reddish-yellow

clear liquid
[1]

Boiling Point ~215 °C (lit.) [2]

Melting Point Approximately -2°C [2]

Solubility

Insoluble in water; Soluble in

organic solvents like ethanol,

dimethylformamide, and

dichloromethane.[2]

[2]

Density 1.075±0.06 g/cm³ (Predicted) [2]

Flash Point 86.478°C [2]

Vapor Pressure 0.093mmHg at 25°C [2]

Synthesis
The primary route for the synthesis of 4-Acetyl-3-fluorotoluene is the Friedel-Crafts acylation of

2-fluorotoluene with an acetylating agent, typically acetyl chloride or acetic anhydride, in the

presence of a Lewis acid catalyst such as aluminum chloride.[3][4]

The reaction proceeds via an electrophilic aromatic substitution mechanism where the acylium

ion, generated from the reaction of the acetylating agent and the Lewis acid, attacks the

electron-rich aromatic ring of 2-fluorotoluene. The directing effects of the fluorine and methyl

substituents on the aromatic ring influence the regioselectivity of the acylation.
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An alternative, though less common, synthetic route involves the oxidation-reduction reaction

of 4-fluoro-3-methyl benzoic acid with an ethyl ketone.[2]

2-Fluorotoluene

Reaction Vessel
(Inert Atmosphere, 0°C to rt)Acetyl Chloride

AlCl₃ (Lewis Acid) Catalyst

Aqueous Work-up
(HCl, Ice)

Quenching Purification
(Extraction, Distillation) 4-Acetyl-3-fluorotoluene

Click to download full resolution via product page

Synthesis Workflow for 4-Acetyl-3-fluorotoluene

Experimental Protocols
Synthesis of 4-Acetyl-3-fluorotoluene via Friedel-Crafts
Acylation
The following is a representative experimental protocol adapted from general Friedel-Crafts

acylation procedures.[3][4][5]

Materials:

2-Fluorotoluene

Acetyl chloride

Anhydrous aluminum chloride (AlCl₃)

Dichloromethane (CH₂Cl₂)

Hydrochloric acid (HCl), concentrated

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.chembk.com/en/chem/1-(4-fluoro-3-methylphenyl)ethanone
https://www.benchchem.com/product/b1303439?utm_src=pdf-body-img
https://websites.umich.edu/~chemh215/CHEM216/Experiment1/experiment%201.pdf
https://websites.umich.edu/~chemh215/CHEM216/BasicTraining/Experiment1/jce2004p1497acylchloride.pdf
http://chem.winthrop.edu/faculty/hanna/link_to_webpages/courses/chem304/Friedel%20CraftsWU%20Rev%202-14.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1303439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Saturated sodium bicarbonate solution (NaHCO₃)

Anhydrous magnesium sulfate (MgSO₄)

Ice

Procedure:

To a dried round-bottom flask equipped with a magnetic stirrer and under an inert

atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (1.1 equivalents) and dry

dichloromethane.

Cool the suspension to 0°C in an ice bath.

Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.

To this mixture, add 2-fluorotoluene (1.0 equivalent) dissolved in dry dichloromethane

dropwise, maintaining the temperature at 0°C.

After the addition is complete, allow the reaction mixture to slowly warm to room temperature

and stir for an additional 1-2 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of

crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the

aluminum chloride complex.

Transfer the mixture to a separatory funnel and separate the organic layer.

Extract the aqueous layer with dichloromethane.

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate

solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator.
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The crude product can be purified by vacuum distillation to yield pure 4-acetyl-3-

fluorotoluene.

Safety Precautions: Aluminum chloride and acetyl chloride are corrosive and moisture-

sensitive. This reaction should be carried out in a well-ventilated fume hood, and appropriate

personal protective equipment (gloves, safety glasses) should be worn. The quenching step is

exothermic and should be performed with caution.[5]

Spectroscopic Characterization
While specific, published spectroscopic data for 4-Acetyl-3-fluorotoluene is not readily

available, the expected spectral characteristics can be inferred from the analysis of closely

related compounds.

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of

the acetyl group, a singlet for the aromatic methyl protons, and a set of multiplets for the

aromatic protons, with coupling patterns influenced by the fluorine atom.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon,

the two methyl carbons, and the aromatic carbons, with the carbon atoms near the fluorine

atom showing characteristic C-F coupling.

Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding

to the molecular weight of the compound (152.17 g/mol ).

Applications in Drug Development
4-Acetyl-3-fluorotoluene serves as a valuable building block in the synthesis of more complex

molecules, particularly in the pharmaceutical industry. The presence of the fluorine atom can

significantly influence the pharmacokinetic and pharmacodynamic properties of a drug

molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved

binding affinity to biological targets.[6]

This intermediate is utilized in the creation of a diverse range of compounds, including potential

treatments for inflammatory diseases. For instance, a derivative of 1-(4-fluoro-3-

methylphenyl)ethanone has been identified as a potent and selective inverse agonist of the

Retinoic acid receptor-related orphan receptor C (RORc), a target for autoimmune diseases.[7]
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Its role as an intermediate in the synthesis of various active pharmaceutical ingredients,

pesticides, and dyes underscores its importance in medicinal chemistry and materials science.

[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1303439?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1303439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

